3-(Difluoromethyl)pyridin-2-ol
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Overview
Description
3-(Difluoromethyl)pyridin-2-ol is a chemical compound that features a pyridine ring substituted with a difluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridin-2-ol typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridin-2-ol using difluorocarbene reagents. This reaction can be carried out under various conditions, often involving the use of metal catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyridin-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoromethyl group or alter the pyridine ring.
Substitution: Various substituents can be introduced to the pyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted pyridines .
Scientific Research Applications
3-(Difluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)pyridin-2-ol exerts its effects involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Bromo-2-nitropyridine
Uniqueness
3-(Difluoromethyl)pyridin-2-ol is unique due to the presence of both a difluoromethyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and increased reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5(8)4-2-1-3-9-6(4)10/h1-3,5H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVCWSJGWRBCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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